2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-2-23-17-6-4-3-5-16(17)18(21)20-14-19(8-10-22-11-9-19)15-7-12-24-13-15/h3-7,12-13H,2,8-11,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNLNSLRHMFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophenyl oxane intermediate, which is then coupled with an ethoxybenzamide derivative. The key steps include:
Formation of the thiophenyl oxane intermediate: This can be achieved through a cyclization reaction involving thiophene and an appropriate diol under acidic conditions.
Coupling with ethoxybenzamide: The intermediate is then reacted with ethoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzamide moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound shares the benzamide backbone with all analogs but diverges in substituents. Unlike diazepane (9b) or piperazine (WW-III-55) moieties, its oxane-thiophene group offers a distinct conformational profile .
Synthesis: Compounds like 9b and WW-III-55 are synthesized via nucleophilic substitution or coupling reactions, often using reflux conditions in polar solvents (e.g., THF, ethanol) . The target compound’s synthesis likely involves similar steps, though specifics are unavailable.
Spectral Data: IR spectra of thiophene-containing analogs (e.g., 9b) show characteristic C=O (~1663–1682 cm$^{-1}$) and C=S (~1247–1255 cm$^{-1}$) stretches, while thiazolidinones (e.g., 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide) exhibit similar C=O and C=S bands . $^1$H NMR of 9b confirms aromatic protons (δ 7.70–7.65) and aliphatic signals from the diazepane ring (δ 3.75–3.50) .
Pharmacological and Functional Comparisons
- The target compound’s oxane-thiophene group may enhance blood-brain barrier penetration compared to diazepane (9b) or piperazine-based analogs.
- Structural vs. Functional Relationships :
Q & A
Q. What are the recommended synthetic routes for 2-ethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving: (i) Formation of the oxane ring with a thiophen-3-yl substituent using acid-catalyzed cyclization. (ii) Coupling the oxane intermediate with a benzamide derivative via nucleophilic substitution or amidation. Key parameters include solvent choice (e.g., DMF for amide bond formation), temperature control (60–80°C), and catalysts like EDCI/HOBt for coupling efficiency . Optimization Tip : Use thin-layer chromatography (TLC) and HPLC to monitor intermediate purity and minimize side reactions.
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., ethoxy group at δ 1.3–1.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry. High-resolution data (>1.0 Å) are critical for confirming the oxane-thiophene linkage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound compared to analogs (e.g., N-{[4-(thiophen-2-yl)oxan-4-yl]methyl} derivatives)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC values across analogs using standardized assays (e.g., kinase inhibition). For example, replacing thiophen-3-yl with thiophen-2-yl reduces binding affinity by ~30% due to steric hindrance .
- Data Normalization : Control for assay variables (e.g., cell line heterogeneity, solvent effects) using reference inhibitors like staurosporine.
- Table : Selected Analog Activities
| Compound | Target (IC, nM) | Key Structural Difference |
|---|---|---|
| Target Compound | 85 ± 12 | Thiophen-3-yl oxane |
| N-{[4-(Thiophen-2-yl)...} | 120 ± 18 | Thiophen-2-yl oxane |
| Trifluoromethoxy derivative | 45 ± 8 | -O-CF substitution |
Q. How can computational modeling predict the compound’s interaction with enzymes like cytochrome P450, and what experimental validation is required?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to CYP3A4. The thiophene ring’s sulfur atom may coordinate with heme iron, while the benzamide moiety interacts with hydrophobic pockets .
- Validation : Conduct in vitro metabolism assays with human liver microsomes, monitoring metabolite formation via LC-MS. Compare predicted vs. observed values .
Q. What experimental designs address low solubility in aqueous buffers, a common challenge in pharmacological studies?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy moiety, improving solubility by >10-fold .
- Nanosuspensions : Use wet milling or high-pressure homogenization to generate nanoparticles (<200 nm), enhancing bioavailability in in vivo models .
Contradiction Analysis & Technical Challenges
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions, and how can this be systematically evaluated?
- Methodological Answer :
- Stability Studies : Incubate the compound in HCl (pH 1–3) at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation products via UPLC-QTOF.
- Root Cause : The oxane ring’s ether linkage is acid-labile, but steric protection from the thiophene group may delay hydrolysis. Contradictions arise from differences in experimental pH or buffer composition .
Mechanistic & Translational Research
Q. What in vitro and in vivo models are optimal for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro : Use recombinant kinase assays (e.g., TR-FRET) targeting JAK2 or EGFR. The benzamide’s planar structure may compete with ATP-binding sites.
- In Vivo : Test efficacy in xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg). Monitor tumor volume and biomarker phosphorylation (e.g., p-STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
